Cafergot

Migraine Acute treatment Head-to-head comparison

Cafergot, a N02CA52-classified fixed-dose combination, uniquely pairs ergotamine tartrate (1 mg) with caffeine (100 mg) to achieve 62% enteral absorption versus only ~2% bioavailability from single-agent ergotamine. This synergy is not replicable by ad hoc co-administration. With a demonstrated lower headache recurrence rate versus sumatriptan in RCTs, it serves a defined clinical niche for patients ineligible for triptan therapy. Request a quote today.

Molecular Formula C45H51N9O12
Molecular Weight 909.9 g/mol
CAS No. 69063-86-1
Cat. No. B1619212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCafergot
CAS69063-86-1
Molecular FormulaC45H51N9O12
Molecular Weight909.9 g/mol
Structural Identifiers
SMILESCC1(C(=O)N2C(C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C33H35N5O4.C8H10N4O2.C4H6O6/c1-33(32(41)38-27(14-19-8-4-3-5-9-19)30(40)37-13-7-12-25(37)31(38)42-33)35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-26(23)36(2)18-21;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;5-1(3(7)8)2(6)4(9)10/h3-6,8-11,15,17,21,25-27,31,34H,7,12-14,16,18H2,1-2H3,(H,35,39);4H,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t21-,25?,26-,27+,31?,33-;;1-,2-/m1.0/s1
InChIKeyDNYHHPGATRPVJR-HKVNKYADSA-N
Commercial & Availability
Standard Pack Sizes150 mg / 1 kg / 30 tablets / 100 tablets / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cafergot (CAS 69063-86-1) Combination Antimigraine Fixed-Dose Formulation: Baseline Pharmacology and Clinical Profile


Cafergot is a fixed-dose combination of ergotamine tartrate (1 mg) and caffeine (100 mg) per oral tablet or rectal suppository, classified under ATC code N02CA52 (ergot alkaloids, antimigraine preparations) [1]. The combination leverages caffeine as an absorption enhancer, which accelerates and increases the enteral absorption of ergotamine, improving its oral bioavailability from approximately 2% absolute bioavailability to a clinically meaningful extent [2]. Ergotamine exerts therapeutic effects primarily through agonism at 5-HT1B and 5-HT1D receptors, producing vasoconstriction of dilated cranial vessels, while also interacting with alpha-adrenergic and dopaminergic receptors [3].

Why Cafergot Cannot Be Arbitrarily Substituted with Other Ergot Alkaloids or Single-Agent Formulations


In-class substitution of Cafergot with single-agent ergotamine or alternative ergot alkaloids such as dihydroergotamine (DHE) is clinically inadvisable due to three intersecting factors. First, the caffeine component in Cafergot is not merely an adjuvant but a functional absorption modulator that alters the pharmacokinetic profile of ergotamine—radiolabeled studies demonstrate 62% gastrointestinal absorption of the combination versus negligible unchanged-drug bioavailability with ergotamine alone [1]. Second, significant pharmacologic and safety differences exist between ergotamine and dihydroergotamine; DHE is a less potent arterial vasoconstrictor than ergotamine, yielding distinct tolerability and adverse event profiles that preclude dose-equivalent interchange [2]. Third, Cafergot exhibits a unique clinical signature in controlled trials—lower headache recurrence rates compared to triptans—that is not reproducible with other ergot preparations [3].

Cafergot Quantitative Differentiation: Head-to-Head Efficacy and Safety Evidence Versus Triptans and Ergot Alkaloids


Head-to-Head RCT: Cafergot 2-Tablet Dose Achieves 33% 2-Hour Headache Response Rate Versus Eletriptan 80 mg (68%) and 40 mg (54%)

In a multicentre, double-blind, randomized, placebo-controlled, parallel-group trial involving 733 migraine patients (IHS criteria), Cafergot (2 tablets = ergotamine tartrate 2 mg + caffeine 200 mg) achieved a 2-hour headache response rate of 33%, defined as improvement from moderate-to-severe to mild or no pain on a 4-point scale. This was significantly lower than eletriptan 40 mg (54%) and eletriptan 80 mg (68%), with p < 0.001 for both comparisons [1]. At 1 hour, Cafergot's headache response was 13%, compared with 29% for eletriptan 40 mg and 39% for eletriptan 80 mg (p < 0.002 for each comparison) [1]. This establishes Cafergot's comparative efficacy baseline relative to a modern triptan in a well-controlled RCT setting.

Migraine Acute treatment Head-to-head comparison Eletriptan Headache response

Pain-Free at 2 Hours: Cafergot 10% Versus Eletriptan 80 mg 38% — Quantifying Complete Relief Differentiation

In the same Diener et al. (2002) RCT, the proportion of patients achieving complete pain freedom (grade 0, no pain) at 2 hours post-dose was 10% for Cafergot (2 tablets), compared with 28% for eletriptan 40 mg, 38% for eletriptan 80 mg, and 5% for placebo [1]. The differences between Cafergot and both eletriptan doses were statistically significant at p < 0.001. This pain-free metric represents a more stringent efficacy benchmark than headache response alone, as it requires complete symptom resolution rather than partial improvement.

Migraine Pain-free endpoint Eletriptan Complete response Comparative efficacy

Lower Headache Recurrence Within 48 Hours: Cafergot Demonstrates Superiority Over Sumatriptan 100 mg

In a multicentre, randomized, double-blind, double-dummy, parallel-group trial involving 580 patients from 47 centers across nine European countries, Cafergot (ergotamine 2 mg + caffeine 200 mg) was compared with sumatriptan 100 mg dispersible tablet [1]. While sumatriptan was significantly more effective at 2 hours (66% headache relief vs. 48% for Cafergot, p < 0.001), recurrence of migraine headache within 48 hours was lower with Cafergot [1]. Sumatriptan also showed significantly greater reductions in nausea (p < 0.001), vomiting (p < 0.01), and photophobia/phonophobia (p < 0.001) at 2 hours. Fewer sumatriptan patients (24%) required rescue medication than Cafergot patients (44%, p < 0.001) [1]. The adverse event incidence was similar between groups (45% sumatriptan vs. 39% Cafergot, difference not significant) [1].

Migraine recurrence Sustained relief Sumatriptan Head-to-head RCT Long-term outcome

Caffeine-Mediated Absorption Enhancement: 62% Enteral Absorption of Ergotamine in Fixed Combination Versus ~2% Absolute Bioavailability

Pharmacokinetic studies using tritium-labelled ergotamine demonstrate that 62% of an oral dose is absorbed from the gastrointestinal tract when formulated in combination with caffeine [1]. In contrast, the absolute bioavailability of unchanged ergotamine when given orally is approximately only 2% due to extensive first-pass hepatic metabolism [1]. Caffeine accelerates and increases the enteral absorption of ergotamine, enabling clinically effective plasma concentrations with lower ergotamine exposure than would otherwise be required [2]. This absorption-enhancement mechanism is a defining feature of the Cafergot fixed-dose combination that distinguishes it from single-agent ergotamine preparations.

Pharmacokinetics Bioavailability Caffeine synergy Absorption enhancement Formulation science

Formulation Versatility: Oral Tablet and Rectal Suppository Dual-Route Availability — A Distinguishing Feature for Nausea/Vomiting Management

Cafergot is approved and available in two distinct dosage forms: an oral tablet containing ergotamine tartrate 1 mg + caffeine 100 mg, and a rectal suppository containing ergotamine tartrate 2 mg + caffeine 100 mg [1][2]. This dual-route availability is clinically relevant because many migraine patients experience excessive nausea and vomiting during attacks, rendering oral medication retention impossible. The rectal route bypasses the splanchnic vasculature and first-pass hepatic metabolism, allowing medication to reach cranial vessels directly [2]. This formulation versatility distinguishes Cafergot from triptans (which are predominantly oral, nasal, or subcutaneous) and from single-route ergot preparations.

Rectal administration Formulation versatility Nausea and vomiting Migraine with GI symptoms Dosage form

Cafergot Application Scenarios: Evidence-Based Procurement and Clinical Use Cases


Patients with Triptan Contraindications or Inadequate Response Who Require Ergot Alkaloid Therapy

In clinical settings where triptans are contraindicated due to cardiovascular risk factors, uncontrolled hypertension, or prior intolerance, Cafergot represents an alternative antimigraine option with a distinct pharmacological profile [1]. Evidence from head-to-head RCTs establishes that while Cafergot has lower acute efficacy than triptans (33% vs. 68% 2-hour headache response for eletriptan 80 mg), it provides a measurable therapeutic effect over placebo (11% absolute difference) and may offer lower headache recurrence rates within 48 hours compared to sumatriptan [1][2]. For procurement targeting triptan-ineligible patient populations, Cafergot fulfills a defined clinical niche supported by RCT-level evidence.

Management of Migraine with Severe Nausea or Vomiting Where Oral Medications Cannot Be Retained

The rectal suppository formulation of Cafergot (ergotamine tartrate 2 mg + caffeine 100 mg) is specifically indicated for patients who cannot retain oral medications due to migraine-associated nausea and vomiting [1]. This route bypasses the gastrointestinal absorption barriers and first-pass hepatic metabolism that limit oral ergotamine bioavailability to approximately 2% [1][2]. Procurement of Cafergot suppositories should be considered in settings where alternative non-oral triptan formulations (nasal spray, subcutaneous injection) may not be available, cost-prohibitive, or clinically suitable.

Acute Migraine Treatment Requiring Extended Duration of Action to Minimize Recurrence

The sumatriptan versus Cafergot RCT demonstrated that while sumatriptan 100 mg provides superior acute relief at 2 hours (66% vs. 48% headache response, p < 0.001), headache recurrence within 48 hours was lower with Cafergot [1]. This recurrence advantage is consistent with the known longer plasma elimination half-life of ergotamine (biphasic, with terminal half-life approximately 21 hours) compared to triptans [2]. Procurement for patient populations where recurrence minimization is a therapeutic priority should weigh this evidence alongside the slower onset and lower acute efficacy of Cafergot.

Fixed-Dose Combination Formulation Procurement Where Pharmacokinetic Consistency Is Required

Cafergot's fixed 1:100 ratio of ergotamine to caffeine ensures reproducible absorption enhancement across doses, with tritium-labelled studies confirming 62% enteral absorption of ergotamine in the combination [1]. This contrasts with ad hoc co-administration of separate ergotamine and caffeine preparations, which introduces variability in absorption kinetics and dosing accuracy. Procurement of Cafergot as a single-source fixed combination eliminates this variability and ensures that the caffeine component is present in the optimal ratio to accelerate and increase ergotamine absorption as established in the original formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cafergot

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.